2-Nonylquinolin-4(1h)-One

Catalog No.
S633397
CAS No.
2503-81-3
M.F
C18H25NO
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonylquinolin-4(1h)-One

CAS Number

2503-81-3

Product Name

2-Nonylquinolin-4(1h)-One

IUPAC Name

2-nonyl-1H-quinolin-4-one

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20)

InChI Key

KKRXDNYRUZGPFM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1

Synonyms

2-nonyl-4-hydroxyquinoline, NHQ cpd

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1

2-Nonylquinolin-4(1H)-one is a member of the quinolone alkaloid family, characterized by its unique structure that includes a nonyl side chain attached to the quinoline ring. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. Its molecular formula is C18H25NOC_{18}H_{25}NO, and it has been identified in several natural sources, including certain bacterial strains such as Pseudomonas and plant species like Raulinoa echinata .

Studies suggest that 2-Nonylquinolin-4(1H)-one exhibits antiviral activity against Hepatitis C Virus (HCV) by potentially interfering with its replication cycle []. It may also possess antifungal activity against Lecanicillium gongylophorus, a fungus associated with leaf-cutting ants []. However, the precise mechanisms underlying these effects require further investigation.

Source and Classification:

2-Nonylquinolin-4(1H)-one, also known as Pseudane IX, is a quinolone alkaloid naturally produced by the bacterium Pseudomonas aeruginosa []. Quinolone alkaloids are a diverse group of nitrogen-containing organic compounds known for their various biological activities [].

Antiviral Properties:

Research suggests that 2-Nonylquinolin-4(1H)-one possesses antiviral properties. Studies have shown its effectiveness in reducing infection of Huh7.5 human liver cells by the Hepatitis C virus (HCV) [].

Antifungal Activity:

Studies have also demonstrated the antifungal activity of 2-Nonylquinolin-4(1H)-one. It has been shown to be active against Leucoagaricus gongylophorus, a symbiotic fungus associated with the leaf-cutting ant Atta sexdens [].

Immunomodulatory Effects:

2-Nonylquinolin-4(1H)-one exhibits immunomodulatory effects, meaning it can influence the immune system. Studies have shown that it inhibits the activation of a specific signaling pathway involved in T cell activation in Jurkat cells []. However, it does not appear to affect a different pathway involved in the activation of other immune cells [].

Ongoing Research:

2-Nonylquinolin-4(1H)-one is still under investigation for its potential applications in various fields. Researchers are exploring its potential as a lead compound for the development of new drugs with antiviral, antifungal, and immunomodulatory properties [].

The chemical reactivity of 2-nonylquinolin-4(1H)-one is primarily attributed to its functional groups. It can undergo various transformations, including:

  • Nucleophilic Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
  • Oxidation: The compound can be oxidized to form quinolinone derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions highlight its potential for further derivatization, which can be exploited in synthetic chemistry .

2-Nonylquinolin-4(1H)-one exhibits a range of biological activities, making it a compound of interest in pharmacological research. Notable activities include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and symbiotic fungi associated with leaf-cutting ants .
  • Antioxidant Activity: Some studies suggest that it possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Potential Anticancer Effects: Preliminary research indicates that quinolone derivatives may have anticancer potential, warranting further investigation into their mechanisms of action .

The synthesis of 2-nonylquinolin-4(1H)-one can be achieved through several methods:

  • Friedlander Synthesis: This method involves the condensation of an aniline derivative with a ketone or aldehyde, followed by cyclization to form the quinoline structure.
  • Alkylation Reactions: Starting from 4(1H)-quinolone, alkylation with nonyl bromide or other alkyl halides can introduce the nonyl group.
  • Biosynthetic Pathways: Natural sources such as certain bacteria and plants have been found to biosynthesize this compound through complex metabolic pathways involving anthranilic acid .

2-Nonylquinolin-4(1H)-one has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and potential anticancer properties make it a candidate for drug development.
  • Agriculture: Due to its antifungal activity, it may be used as a natural pesticide or fungicide.
  • Biotechnology: The compound's role in signaling pathways within microorganisms could be explored for biotechnological applications .

Interaction studies involving 2-nonylquinolin-4(1H)-one have revealed its capacity to modulate various biological pathways. For instance:

  • Microbial Interactions: It has been shown to influence the quorum sensing mechanisms in Pseudomonas aeruginosa, potentially affecting biofilm formation and virulence .
  • Cellular Mechanisms: Research indicates that this compound may interact with cellular receptors or enzymes, influencing cellular responses and signaling cascades .

Several compounds share structural similarities with 2-nonylquinolin-4(1H)-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Octylquinolin-4(1H)-oneSimilar quinoline structure but with an octyl groupSlightly shorter alkyl chain; different biological activity profile
2-Heptylquinolin-4(1H)-oneContains a heptyl side chainExhibits antimicrobial properties similar to 2-nonylquinolin-4(1H)-one
2-Alkylquinolin-4(1H)-onesGeneral class of compounds with varying alkyl chainsDiverse biological activities depending on alkyl length

The uniqueness of 2-nonylquinolin-4(1H)-one lies in its specific chain length and resultant physical properties, which influence its solubility and biological interactions compared to other alkylquinolines .

Molecular Structure and Formula

2-Nonylquinolin-4(1h)-One is a quinolone alkaloid characterized by its bicyclic quinoline core structure with a nonyl substituent at the 2-position and a ketone functionality at the 4-position [1]. The compound belongs to the organoheterocyclic class of quinolines and derivatives, specifically categorized under quinolones and derivatives [2]. The molecular formula is established as C₁₈H₂₅NO, indicating the presence of 18 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [3] [2].

The structural configuration features a fused benzene-pyridine ring system characteristic of quinolines, with the nonyl chain (nine-carbon aliphatic chain) attached to the carbon at position 2 of the quinoline ring [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-nonyl-1H-quinolin-4-one [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1, which clearly illustrates the linear nonyl chain attachment and the carbonyl group positioning [1] [2].

PropertyValue
Molecular FormulaC₁₈H₂₅NO [1] [3] [2]
International Union of Pure and Applied Chemistry Name2-nonyl-1H-quinolin-4-one [1] [2]
InChIInChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) [1] [2]
InChI KeyKKRXDNYRUZGPFM-UHFFFAOYSA-N [1] [2]
Chemical Abstracts Service Number2503-81-3 [1] [3] [4]

Physical Constants

The molecular weight of 2-Nonylquinolin-4(1h)-One is consistently reported as 271.4 grams per mole across multiple sources [1] [3] [2]. The exact mass, determined through high-resolution mass spectrometry, is 271.193614421 grams per mole [2]. The compound exists as a solid at room temperature, appearing as an off-white powder [5].

Physical property calculations indicate specific structural characteristics that influence the compound's behavior [2]. The topological polar surface area is calculated as 29.10 Ų, which reflects the compound's relatively low polarity despite the presence of the nitrogen and oxygen heteroatoms [2]. The calculated octanol-water partition coefficient (XlogP) value of 6.00 indicates high lipophilicity, consistent with the long nonyl chain attachment [2]. The atomic LogP value of 4.82 provides additional confirmation of the compound's hydrophobic nature [2].

The molecular structure contains one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the nitrogen and oxygen atoms in the quinolone ring system [2]. The compound exhibits eight rotatable bonds, primarily attributed to the flexible nonyl chain, which contributes to conformational flexibility [2].

Physical ConstantValueReference
Molecular Weight271.4 g/mol [1] [3] [2]Multiple sources
Exact Mass271.193614421 g/mol [2]PlantaeDB
Physical StateSolid, off-white powder [5]PAMDB
Topological Polar Surface Area29.10 Ų [2]PlantaeDB
XlogP6.00 [2]PlantaeDB
Atomic LogP4.82 [2]PlantaeDB
Hydrogen Bond Acceptors1 [2]PlantaeDB
Hydrogen Bond Donors1 [2]PlantaeDB
Rotatable Bonds8 [2]PlantaeDB

Spectroscopic Characteristics

UV-Visible Spectroscopy

Quinolone derivatives, including 2-Nonylquinolin-4(1h)-One, exhibit characteristic ultraviolet-visible absorption patterns due to their conjugated aromatic system [6] [7] [8]. The quinolone nucleus demonstrates three primary absorption maxima, typically located around 210-230 nm, 270-300 nm, and 315-330 nm [7] [8]. These absorption bands correspond to different electronic transitions within the molecule [6].

The high-intensity absorption band in the 270-290 nm region is particularly characteristic of quinolone derivatives and corresponds to the carbonyl group at position 4 of the quinoline ring [6]. This absorption results from both π→π* and n→π* electronic transitions [6]. The absorption pattern shows similarities to naphthalene, which exhibits absorption maxima at 221 nm, 286 nm, and 312 nm when measured in methanol [6].

The ultraviolet-visible spectroscopic behavior of quinolone compounds is influenced by pH conditions [7] [8] [9]. In different pH environments, quinolones can exist in various ionization states due to the nitrogen atom in the pyridine ring, leading to hypsochrome and bathochrome shifts in the absorption spectra [7] [8]. Generally, slight hypsochrome shifts are observed at both acidic pH (where the protonated form prevails) and basic pH (where the anionic form prevails) [7] [8].

Absorption RegionWavelength Range (nm)Electronic TransitionIntensity
Region I210-230 [7] [8]π→π*High
Region II270-300 [6] [7] [8]π→π, n→πVery High
Region III315-330 [7] [8]π→π*Medium

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for quinolone derivatives through analysis of both ¹H and ¹³C spectra [10] [11]. For 2-alkylquinolin-4(1h)-one compounds, characteristic chemical shift patterns are observed that reflect the electronic environment of different atomic positions [10] [11].

In ¹H nuclear magnetic resonance spectra of quinolone derivatives, the aromatic protons of the quinoline ring system typically appear in the range of 7.0-8.5 ppm [11]. The proton at position 3 of the quinolone ring often appears as a singlet around 6.5-7.0 ppm [11]. The nonyl chain protons in 2-Nonylquinolin-4(1h)-One would be expected to appear in the aliphatic region, with the α-methylene protons (adjacent to the quinoline ring) appearing around 2.5-3.0 ppm and the remaining methylene and terminal methyl protons appearing between 0.8-2.0 ppm [11].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [10] [11]. The carbonyl carbon at position 4 typically resonates around 160-180 ppm, characteristic of quinolone ketones [11]. The aromatic carbons of the quinoline ring system appear in the range of 110-150 ppm, while the aliphatic carbons of the nonyl chain resonate between 14-35 ppm [11].

Nuclear TypeChemical Shift Range (ppm)Assignment
¹H Aromatic7.0-8.5 [11]Quinoline ring protons
¹H Position 36.5-7.0 [11]H-3 quinolone proton
¹H Aliphatic0.8-3.0 [11]Nonyl chain protons
¹³C Carbonyl160-180 [11]C-4 quinolone carbon
¹³C Aromatic110-150 [11]Quinoline ring carbons
¹³C Aliphatic14-35 [11]Nonyl chain carbons

Mass Spectrometric Properties

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information for 2-Nonylquinolin-4(1h)-One [1]. The molecular ion peak appears at m/z 271, corresponding to the molecular weight of 271.4 g/mol [1] [2]. High-resolution mass spectrometry techniques can determine the exact mass as 271.193614421 Da [2].

The fragmentation pattern of 2-Nonylquinolin-4(1h)-One in mass spectrometry would be expected to show characteristic losses related to the nonyl chain and quinolone ring system [1]. Common fragmentation pathways for quinolone compounds include loss of alkyl chain segments and formation of quinoline-related fragment ions [1]. The base peak and other major fragment ions provide structural confirmation and can be used for compound identification and quantitative analysis [1].

Electrospray ionization mass spectrometry is particularly useful for quinolone analysis, as these compounds readily form protonated molecular ions [M+H]⁺ under positive ionization conditions [1]. The ionization efficiency and fragmentation patterns can be optimized through adjustment of source parameters and collision energies [1].

Mass Spectrometric ParameterValueReference
Molecular Ion [M]⁺m/z 271 [1] [2]Multiple sources
Exact Mass271.193614421 Da [2]PlantaeDB
Protonated Molecular Ion [M+H]⁺m/z 272 [1]PubChem
Ionization MethodElectrospray ionization [1]PubChem

Solubility Parameters

The solubility characteristics of 2-Nonylquinolin-4(1h)-One are significantly influenced by its molecular structure, particularly the hydrophobic nonyl chain and the polar quinolone ring system [2] [12]. The compound demonstrates limited solubility in water due to its predominantly non-polar character, with the long alkyl chain hindering interaction with polar water molecules [13].

Experimental solubility data indicates that 2-Nonylquinolin-4(1h)-One is soluble in dimethyl sulfoxide at concentrations up to 15 mg/mL and in ethanol at concentrations up to 30 mg/mL [12]. These values reflect the compound's preference for organic solvents over aqueous media [12]. The high XlogP value of 6.00 and atomic LogP value of 4.82 provide theoretical support for the observed poor water solubility and enhanced organic solvent compatibility [2].

The compound shows favorable solubility in various organic solvents including chloroform, tetrahydrofuran, methylene chloride, and other non-polar to moderately polar organic solvents [13]. Temperature effects can enhance solubility in organic solvents, making dissolution easier in non-polar or less polar environments [13]. The solubility profile makes 2-Nonylquinolin-4(1h)-One suitable for applications requiring organic solvent systems [13].

SolventSolubilityTemperatureReference
Dimethyl sulfoxide15 mg/mL [12]Room temperatureCayman Chemical
Ethanol30 mg/mL [12]Room temperatureCayman Chemical
WaterLimited [13]Room temperatureLiterature
ChloroformGood [13]Room temperatureLiterature
TetrahydrofuranGood [13]Room temperatureLiterature
Methylene chlorideGood [13]Room temperatureLiterature

Stability and Degradation Patterns

The stability profile of 2-Nonylquinolin-4(1h)-One encompasses thermal, chemical, and photochemical stability characteristics [12] [14] [15]. Under standard storage conditions, the compound demonstrates reasonable chemical stability when protected from light and moisture [12]. The quinolone ring system provides inherent stability to the molecule, while the nonyl chain contributes to the overall molecular stability through its saturated aliphatic structure [12].

Thermal stability studies on quinolone compounds indicate that these molecules generally exhibit high resistance to thermal degradation [15]. The thermal degradation process for quinolones is kinetically unfavorable in terms of both enthalpy and entropy [15]. Decomposition temperatures for quinolone derivatives are typically well above normal handling and storage temperatures [12]. No decomposition occurs when the compound is used according to standard specifications [12].

Chemical stability varies under different pH conditions [14] [16]. Quinolone compounds can undergo degradation under alkaline conditions, with gemifloxacin and similar compounds showing susceptibility to alkaline hydrolysis [14]. Photolytic degradation can occur under ultraviolet light exposure, with structural features such as the quinolone ring system influencing degradation rates [14] [9]. The compound is incompatible with strong oxidizing agents, which can lead to oxidative degradation [12].

Biodegradation pathways for quinolone compounds involve hydroxylation reactions, particularly at the 3-position of the quinoline ring [17] [18]. Microorganisms can metabolize quinolone structures through enzymatic processes that lead to ring opening and subsequent mineralization [17]. The degradation products typically include anthranilic acid derivatives and fatty acid components [18].

Stability FactorConditionStability AssessmentReference
ThermalStandard temperaturesHigh stability [12] [15]Multiple sources
Chemical (Neutral pH)Room temperatureStable [12]Cayman Chemical
Chemical (Alkaline)High pHPotential degradation [14]Literature
PhotochemicalUV light exposureSusceptible to degradation [14] [9]Literature
OxidativeStrong oxidizing agentsIncompatible [12]Cayman Chemical
BiologicalMicrobial environmentsBiodegradable [17] [18]Literature

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.193614421 g/mol

Monoisotopic Mass

271.193614421 g/mol

Heavy Atom Count

20

Wikipedia

2-nonylquinolin-4(1H)-one

Dates

Last modified: 08-15-2023

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